![molecular formula C21H25N5O2S2 B2432741 (Z)-3-isobutil-5-((2-(4-metilpiperazin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)metileno)-2-tioxotiazolidin-4-ona CAS No. 372494-23-0](/img/structure/B2432741.png)
(Z)-3-isobutil-5-((2-(4-metilpiperazin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)metileno)-2-tioxotiazolidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H25N5O2S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El grupo piperazina en este compuesto se ha asociado con propiedades antibacterianas. Los investigadores han sintetizado derivados de este compuesto y evaluado su efectividad contra cepas bacterianas. La estructura y actividad del compuesto se pueden explorar más a fondo a través de ensayos biológicos y estudios de modelado molecular .
Efectos Antiproliferativos
Los estudios han investigado la actividad antiproliferativa de compuestos relacionados que contienen el anillo de piperazina. Los nuevos derivados, como los que tienen sustituyentes 4-metilpiperazin-1-il, han mostrado resultados prometedores contra líneas celulares de leucemia humana. La exploración adicional de los efectos citotóxicos de este compuesto podría proporcionar información para posibles terapias contra el cáncer .
Reacciones de Cianación
El grupo 2-(4-metilpiperazin-1-il)acetonitrilo del compuesto se ha utilizado como fuente de ciano en reacciones de cianación mediadas por Cu(OAc)2. Este método sintético permite un acceso fácil a los derivados de ciano de los arenos. Los investigadores han explorado el alcance de esta reacción, destacando su eficiencia y versatilidad .
Propiedades Antifúngicas
Los derivados de 6-sustituidos-4-metil-3-(4-arilpiperazin-1-il)cinolinas se han sintetizado mediante ciclización intramolecular. Estos compuestos exhiben potencial actividad antifúngica. Investigar la relación estructura-actividad y el mecanismo de acción podría conducir a nuevos agentes antifúngicos .
Modulación de la Farmacocinética
Los compuestos que contienen piperazina son conocidos por su capacidad de modular positivamente las propiedades farmacocinéticas. La incorporación de este motivo heterocíclico en los candidatos a fármacos puede mejorar su biodisponibilidad, distribución y metabolismo. Los investigadores han explorado el impacto de los derivados de piperazina en varios estados de enfermedad, incluidos los antihistamínicos, los antivirales y los medicamentos antidiabéticos .
Sustancias Psicoactivas
Si bien no está directamente relacionado con la investigación científica, vale la pena señalar que los derivados de piperazina a veces se utilizan como sustancias psicoactivas con fines recreativos. Comprender sus efectos y posibles riesgos es esencial para la salud pública y la seguridad .
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its targets by specifically inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized only in the form of its piperazin-1-ium salt .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. These include pathways regulating cell proliferation and survival . The compound’s action on these pathways can lead to downstream effects such as the inhibition of cell growth and induction of cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of cell death . This is achieved through its inhibition of tyrosine kinases and the subsequent effects on cell proliferation and survival pathways .
Propiedades
IUPAC Name |
(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S2/c1-14(2)13-26-20(28)16(30-21(26)29)12-15-18(24-10-8-23(3)9-11-24)22-17-6-4-5-7-25(17)19(15)27/h4-7,12,14H,8-11,13H2,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUDJDDXJYBREZ-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372494-23-0 |
Source


|
| Record name | 3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)

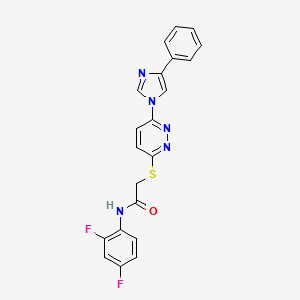
![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)
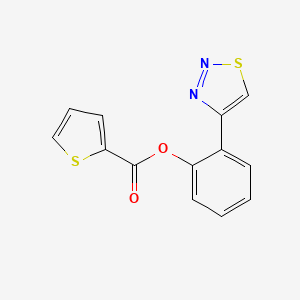
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)

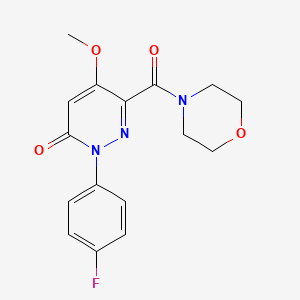

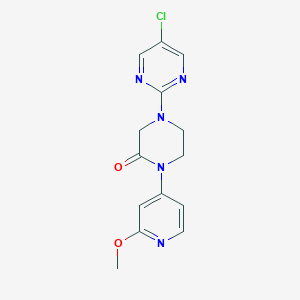
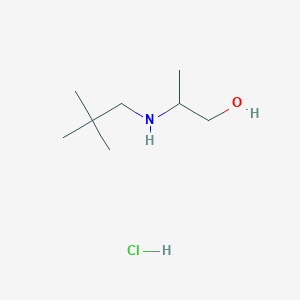
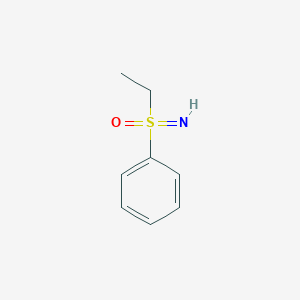
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432678.png)
